5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine
Overview
Description
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 4th position of the phenyl ring, and an amine group at the 2nd position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of action
“5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” is a pyridine derivative. Pyridine derivatives are known to have a wide range of biological activities and are often used as building blocks in medicinal chemistry .
Mode of action
The mode of action of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets. As a pyridine derivative, it might interact with its targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
The specific biochemical pathways affected by “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets. Pyridine derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and metabolism .
Result of action
The molecular and cellular effects of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets and mode of action. As a pyridine derivative, it might have a wide range of effects, depending on the biological systems it interacts with .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine”. These factors could affect its solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted pyridines.
Scientific Research Applications
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(4-Trifluoromethyl-phenyl)-pyridin-2-ylamine:
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
5-bromo-6-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-9-5-6-10(17)18-11(9)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLLGJOKFWOIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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